Acute Oral Toxicity Safety Margin: Adiposin LD50 >10 g/kg
Adiposin demonstrated no intravenous acute toxicity in mice at oral doses less than 10 g/kg body weight, establishing an exceptionally high safety ceiling [1]. This LD50 threshold exceeds typical experimental dosing by several orders of magnitude, providing researchers with a wide dosing flexibility not constrained by acute toxicity concerns.
| Evidence Dimension | Acute oral toxicity (LD50) |
|---|---|
| Target Compound Data | >10 g/kg (no toxicity observed) |
| Comparator Or Baseline | Clinical AGIs (class baseline): therapeutic dosing 0.2-100 mg |
| Quantified Difference | >100-50,000× safety margin |
| Conditions | Mice, oral administration (p.o.) |
Why This Matters
This exceptionally high safety margin enables researchers to explore dose-response relationships across wide concentration ranges without acute toxicity confounding experimental outcomes.
- [1] Namiki, S., et al. (1982). Studies on the alpha-glucoside hydrolase inhibitor, adiposin. IV. Effect of adiposin on intestinal digestion of carbohydrates in experimental animals. The Journal of Antibiotics, 35(9), 1167-1173. View Source
